molecular formula C21H29NO3S B4286940 N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide

N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide

Cat. No. B4286940
M. Wt: 375.5 g/mol
InChI Key: IQBYREANEDEVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide, also known as KMUP-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the growth and proliferation of cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the NF-κB pathway and its role in inflammation and cancer. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide. One area of research is the development of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research is the study of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide in vivo, to better understand its potential therapeutic applications and side effects. Finally, the potential use of N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, N-(5-tert-butyl-2-methoxyphenyl)-4-isobutylbenzenesulfonamide has been found to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S/c1-15(2)13-16-7-10-18(11-8-16)26(23,24)22-19-14-17(21(3,4)5)9-12-20(19)25-6/h7-12,14-15,22H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBYREANEDEVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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